Yttrium(III) 2,2,2-trifluoroacetate

Thermal decomposition YBCO precursor Yttrium fluoride intermediate

Yttrium(III) 2,2,2-trifluoroacetate (Y(TFA)₃) is a metal–organic coordination compound with the molecular formula Y(CF₃COO)₃·nH₂O and a molecular weight of 427.95 g mol⁻¹ (anhydrous basis). It serves as a critical fluorine-bearing yttrium precursor in chemical solution deposition (CSD) routes for functional oxide thin films, most notably YBa₂Cu₃O₇₋δ (YBCO) high-temperature superconductors.

Molecular Formula C2H3F3O3Y+3
Molecular Weight 220.94 g/mol
CAS No. 304851-95-4
Cat. No. B3334077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium(III) 2,2,2-trifluoroacetate
CAS304851-95-4
Molecular FormulaC2H3F3O3Y+3
Molecular Weight220.94 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O.O.[Y+3]
InChIInChI=1S/C2HF3O2.H2O.Y/c3-2(4,5)1(6)7;;/h(H,6,7);1H2;/q;;+3
InChIKeyYZWUVFWZDRZALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium(III) 2,2,2-Trifluoroacetate (CAS 304851-95-4): Baseline Characterization and Precursor Role for Scientific Procurement


Yttrium(III) 2,2,2-trifluoroacetate (Y(TFA)₃) is a metal–organic coordination compound with the molecular formula Y(CF₃COO)₃·nH₂O and a molecular weight of 427.95 g mol⁻¹ (anhydrous basis) [1]. It serves as a critical fluorine-bearing yttrium precursor in chemical solution deposition (CSD) routes for functional oxide thin films, most notably YBa₂Cu₃O₇₋δ (YBCO) high-temperature superconductors [2]. The trifluoroacetate ligand imparts a decomposition pathway that proceeds through intermediate yttrium fluoride (YF₃) formation rather than direct carbonate or oxycarbonate intermediates characteristic of acetate or nitrate precursors [3]. This mechanistic distinction underpins the compound's selection in processes where fluoride-mediated nucleation and controlled Y₂O₃ generation are essential.

Why Yttrium(III) 2,2,2-Trifluoroacetate Cannot Be Interchanged with Acetate, Nitrate, or Acetylacetonate Precursors


Yttrium precursors are not functionally interchangeable because the counter-anion dictates the thermal decomposition pathway, intermediate phase stability, and fluoride availability during oxide formation [1]. Yttrium acetate (Y(OAc)₃) decomposes endothermically over 350–900 °C directly to Y₂O₃ via oxycarbonate intermediates, bypassing fluoride phases essential for YBCO nucleation [2]. Yttrium nitrate (Y(NO₃)₃) completes decomposition at ~600 °C to Y₂O₃ but offers no fluoride reservoir and exhibits high water sensitivity that complicates thin-film processing [3]. Yttrium acetylacetonate (Y(acac)₃) sublimes rather than decomposes cleanly, introducing carbon contamination at temperatures below 500 °C [4]. Y(TFA)₃ uniquely generates YF₃ at 267 °C, which undergoes subsequent hydrolysis to Y₂O₃ between 630–655 °C, providing a kinetically distinct, fluoride-mediated pathway that is irreplaceable in trifluoroacetate-based metalorganic deposition (TFA-MOD) processes [5].

Quantitative Differentiation Evidence for Yttrium(III) 2,2,2-Trifluoroacetate Versus Closest Precursor Analogs


Thermal Decomposition Onset: Y(TFA)₃ Forms YF₃ at 267 °C vs. Yttrium Acetate Y₂O₃ Formation at 456 °C

The anhydrous Y(TFA)₃ salt undergoes a single, exothermic decomposition step with an onset at 267 °C to form crystalline YF₃, as determined by high-resolution thermogravimetry and differential scanning calorimetry under flowing inert atmosphere [1]. In contrast, yttrium acetate tetrahydrate (Y(OAc)₃·4H₂O) decomposes via a multistep endothermic pathway culminating in Y₂O₃ formation at 456 °C, with no fluoride intermediate accessible [2]. The YF₃ intermediate is the critical species that enables subsequent in situ hydrolysis to Y₂O₃ (630–655 °C) in the TFA-MOD process; acetate-derived Y₂O₃ cannot provide this fluoride-buffered nucleation pathway [1].

Thermal decomposition YBCO precursor Yttrium fluoride intermediate

Thin-Film vs. Powder Decomposition Kinetics: Y(TFA)₃ Films Decompose ~250 °C Lower than Y(TFA)₃ Powders

Thermogravimetric and differential thermal analysis of Y(TFA)₃ thin films reveals that yttria and all intermediate phases (except YF₃) appear at significantly lower temperatures compared to Y(TFA)₃ powders. The decomposition shift is quantified at approximately 250 °C lower for films, attributed to enhanced gas transport and reduced diffusion path lengths in thin-film geometry [1]. This film-specific behavior is not observed for yttrium acetate films, where decomposition kinetics remain dominated by solid-state diffusion rather than gas-phase transport [2].

Thin-film decomposition Chemical solution deposition Kinetic enhancement

YBCO Superconducting Performance: TFA-MOD Process Using Y(TFA)₃ Achieves Jc ≥ 2.1 MA cm⁻² at 77 K vs. Propionate-Route Jc of 2.6 MA cm⁻²

The advanced TFA-MOD process employing Y(TFA)₃, Ba(TFA)₂, and copper salt precursors has reproducibly yielded YBCO films on IBAD-buffered metallic substrates with critical current density (Jc) values exceeding 2.1 MA cm⁻² at 77 K in self-field, with film thicknesses of 1.2 μm and critical current (Ic) of 251 A per cm-width [1]. An alternative low-fluorine route using only Ba(TFA)₂ and replacing Y(TFA)₃ with yttrium acetate/propionate solutions achieved Jc of 2.6 MA cm⁻² at 77 K for 500 nm films [2], demonstrating that while the propionate route yields competitive Jc values, the full TFA-MOD route using Y(TFA)₃ enables substantially thicker films (1.2 μm vs. 0.5 μm) with higher total current-carrying capacity (Ic 251 A vs. not reported for the thinner film).

Critical current density YBCO coated conductor TFA-MOD

NaYF₄ Upconversion Nanocrystals: Heterometallic NaY(TFA)₄ Precursor Enables Sub-50 nm Particles Without Surfactant vs. Chloride Routes Requiring Capping Agents

The heterometallic single-source precursor [NaY(TFA)₄(diglyme)] decomposes in 1-octadecene at significantly low temperature, without requiring any external surfactant or capping reagent, to yield sub-50 nm particles of cubic and/or hexagonal NaYF₄ capable of forming well-dispersed colloidal solutions with green/blue upconversion luminescence [1]. This contrasts with rare-earth chloride precursor routes, which require fatty acid coordinating ligands and precise temperature control to achieve comparable size dispersion, and which typically yield broader particle size distributions without the intrinsic chelating effect of the diglyme ligand [2].

Upconversion nanocrystals NaYF₄ synthesis Single-source precursor

Decomposition Product Selectivity: Y(TFA)₃ Forms YF₃ at 267 °C vs. Cu(TFA)₂ Decomposes at 263 °C to CuO — Enabling Bimetallic Processing

Under flowing dry argon, Y(TFA)₃ decomposes at 267 °C to form YF₃ as the exclusive solid product [1], while Cu(TFA)₂ decomposes at 263 °C (onset, dry Ar) to form CuO, bypassing any copper fluoride intermediate [2]. The near-identical decomposition onset temperatures (Δ = 4 °C) enable simultaneous thermal processing of Y and Cu precursors in TFA-MOD solutions, yet the divergent product selectivity (YF₃ vs. CuO) prevents unwanted Y–Cu–F mixed phases during calcination. This orthogonal product selectivity is not achievable with acetate co-precursors, where both yttrium and copper acetates decompose to their respective oxides over overlapping temperature ranges, risking premature solid-state reactions and phase impurity formation [3].

Bimetallic precursor Fluoride selectivity YBCO co-processing

Solubility Profile: Y(TFA)₃ is Insoluble in Water but Soluble in Polar Aprotic Solvents vs. Yttrium Acetate (Water-Soluble) and Yttrium Nitrate (Highly Hygroscopic)

Yttrium trifluoroacetate hydrate exhibits negligible solubility in water but dissolves readily in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and methanol — the latter being the standard solvent for TFA-MOD precursor solutions [1]. Conversely, yttrium acetate tetrahydrate is freely soluble in water, and yttrium nitrate hexahydrate is highly hygroscopic and deliquescent, making both challenging to formulate into anhydrous coating solutions without introducing water that interferes with the dehydration and pyrolysis steps of thin-film processing [REFS-2, REFS-3]. Y(TFA)₃'s unique solubility profile permits direct formulation in anhydrous methanol at stoichiometric Y:Ba:Cu = 1:2:3 ratios without phase separation or premature hydrolysis, as documented in TFA-MOD patent literature [4].

Solubility Precursor solution Coating formulation

High-Value Application Scenarios for Yttrium(III) 2,2,2-Trifluoroacetate Based on Verified Quantitative Differentiation


Full TFA-MOD Route for Thick (≥1 μm) YBCO Coated Conductors Requiring Maximum Critical Current Capacity

When fabricating YBCO coated conductors for high-field magnet or fault-current-limiter applications, the full TFA-MOD route using Y(TFA)₃ enables films of 1.2 μm thickness with Ic = 251 A per cm-width at 77 K [1]. The YF₃ intermediate generated at 267 °C provides a controlled fluoride reservoir that suppresses BaCO₃ formation — a persistent issue in non-fluorinated routes — and enables thick, crack-free films essential for commercial conductor lengths. Procurement of Y(TFA)₃ is indicated when the process specification demands (i) anhydrous methanol-based precursor formulation, (ii) fluoride-mediated BaF₂ pathway with YF₃ intermediate, and (iii) Jc ≥ 2 MA cm⁻² at 77 K in films exceeding 1 μm thickness.

Single-Source Precursor Synthesis of Surfactant-Free Sub-50 nm NaYF₄ Upconversion Nanocrystals

The heterometallic complex [NaY(TFA)₄(diglyme)] serves as a single-source precursor that decomposes at low temperature in 1-octadecene to yield sub-50 nm cubic/hexagonal NaYF₄ nanocrystals without any added surfactant or capping reagent [2]. The diglyme ligand intrinsically controls particle growth, producing monodisperse colloidal solutions exhibiting green/blue upconversion luminescence when co-doped with Yb³⁺/Er³⁺ or Yb³⁺/Tm³⁺. This route reduces the reagent inventory by one component versus chloride-based methods, which require fatty acid coordinating ligands. Procurement is indicated for laboratories synthesizing upconversion nanophosphors for bioimaging, anti-counterfeiting, or photonic applications where surfactant-free particle surfaces are desirable.

Co-Deposited Bimetallic Y–Cu Precursor Films Exploiting Matched Decomposition Onsets (Δ = 4 °C) with Orthogonal Products

In TFA-MOD processing, Y(TFA)₃ (decomposition onset 267 °C, product YF₃) and Cu(TFA)₂ (decomposition onset 263 °C, product CuO) can be co-pyrolyzed within a narrow 4 °C window while generating chemically orthogonal solid intermediates [3]. This prevents premature Y–Cu–O phase formation during calcination, a problem encountered when using acetate co-precursors that both decompose to oxides over overlapping and broader temperature ranges. Procurement of Y(TFA)₃ is indicated for process development teams optimizing the calcination profile of multi-cation oxide films where intermediate phase separation is critical to final film homogeneity.

Thermal Analysis Studies of Solid–Gas Reactions in Thin Films Leveraging the 250 °C Film–Powder Decomposition Gap

Y(TFA)₃ exhibits the largest documented film–powder decomposition temperature gap (~250 °C) among metal–organic precursors, making it an ideal model system for studying gas-transport-limited solid–gas reactions in thin-film geometry [4]. The pronounced dependence of decomposition kinetics on water partial pressure and substrate termination chemistry — phenomena absent in powder decomposition — makes Y(TFA)₃ films a valuable experimental platform for academic and industrial research groups investigating chemical solution deposition fundamentals. Procurement of high-purity Y(TFA)₃ hydrate is recommended for research laboratories conducting in situ TG/DTA/EGA studies of thin-film precursor decomposition.

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